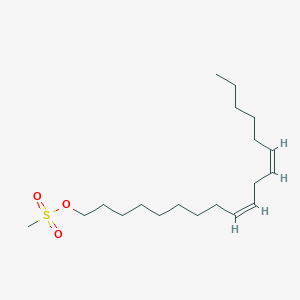

Linoleyl methanesulfonate

描述

Contextualization within Ester Chemistry Research

Linoleyl methane (B114726) sulfonate is a type of sulfonate ester. In organic chemistry, sulfonate esters are analogous to carboxylate esters, but are derived from sulfonic acids rather than carboxylic acids. Methanesulfonates (mesylates), in particular, are widely used in organic synthesis. The methanesulfonyl group is a strong electron-withdrawing group, which makes the corresponding ester a highly effective leaving group in nucleophilic substitution reactions. wikipedia.org

The synthesis of linoleyl methane sulfonate typically involves the reaction of linoleyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. wikipedia.org This reaction transforms the relatively poor leaving group of the alcohol (-OH) into a very good leaving group (-OMs), thereby activating the molecule for subsequent chemical transformations. This activation is a common strategy in ester chemistry to facilitate reactions that would otherwise be difficult to achieve with the parent alcohol.

Significance as a Reactive Intermediate

The primary significance of linoleyl methane sulfonate in organic synthesis lies in its function as a reactive intermediate. allen.in A reactive intermediate is a short-lived, high-energy molecule that is generated in a chemical reaction and quickly converts into a more stable molecule. allen.in The key to the reactivity of linoleyl methane sulfonate is the mesylate group, which is an excellent leaving group because its negative charge is well-stabilized by resonance after it detaches. broadpharm.com

This high reactivity makes it a valuable precursor for introducing the linoleyl group into other molecules. A notable example from the literature is the synthesis of long-chain alkenyl bromides. In a documented procedure, linoleyl methane sulfonate is reacted with anhydrous magnesium bromide in absolute ether. This reaction proceeds via a nucleophilic substitution mechanism where the bromide ion displaces the methanesulfonate (B1217627) group, resulting in the formation of cis,cis-9,12-Octadecadienyl Bromide (linoleyl bromide) in quantitative yield. This method is particularly effective because it proceeds without causing isomerization of the double bonds in the linoleyl chain.

Overview of Research Trajectories Involving Linoleyl Methane Sulfonate

Research involving linoleyl methane sulfonate has predominantly focused on its application in biochemistry and medicinal chemistry, particularly as a tool for studying lipid metabolism and as a component in drug delivery systems. chemsrc.commedchemexpress.commedchemexpress.commedchemexpress.com

A significant research trajectory has been its use as a selective lipid-based vehicle. chemsrc.commedchemexpress.com Because the sulfonate ester linkage is resistant to enzymatic cleavage by hydrolases that would typically break down a glycerolipid or cholesteryl ester, it can be used to create non-metabolizable lipid analogs. A key study in this area used linoleyl methane sulfonate to synthesize a radiolabeled cholesteryl linoleyl ether. chemsrc.com This ether analog was incorporated into high-density lipoproteins (HDL) to trace the selective delivery and uptake of cholesterol esters into tissues like the liver and adrenal glands, without the interference of metabolic breakdown of the linker. chemsrc.commedchemexpress.com This research was pivotal in understanding the dissociation of cholesterol ester uptake from that of the apoprotein component of HDL. chemsrc.commedchemexpress.com

Furthermore, its properties have led to its use as a model for studying the cellular uptake of lipids and its potential to be encapsulated in monolayer drug formulations. biosynth.com More broadly, it serves as a starting material in the synthesis of novel cationic lipids and amino lipids, which are crucial components of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA. google.comnih.gov For instance, the synthesis of certain amino lipids uses linoleyl methane sulfonate as the initial material to build the lipid's hydrophobic tails. google.com

属性

IUPAC Name |

[(9Z,12Z)-octadeca-9,12-dienyl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFLSSAGKSQEHW-NQLNTKRDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51154-39-3 | |

| Record name | Linoleyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Linoleyl Methane Sulfonate

Esterification Reactions for Methanesulfonate (B1217627) Formation

The core reaction for synthesizing linoleyl methane (B114726) sulfonate is the conversion of the primary alcohol group of linoleyl alcohol into a methanesulfonate ester. This transformation is a standard and widely used method in organic chemistry for activating an alcohol group. libretexts.orgchemistrysteps.com

The classical and most common method for the preparation of linoleyl methane sulfonate involves the reaction of linoleyl alcohol with methanesulfonyl chloride (MsCl). researchgate.netwikipedia.org This reaction requires the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. wikipedia.orgresearchgate.net

Commonly used bases for this purpose include tertiary amines such as triethylamine (B128534) (TEA) or pyridine (B92270). researchgate.netkhanacademy.orgcommonorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent that can dissolve the reactants but does not participate in the reaction. Dichloromethane (B109758) (DCM) and diethyl ether are frequently employed as solvents. researchgate.netcommonorganicchemistry.comlookchem.com

The reaction conditions are often carefully controlled to manage the exothermic nature of the reaction and to ensure high yield and purity. A typical procedure involves dissolving the linoleyl alcohol in the chosen solvent, adding the base, and then slowly adding methanesulfonyl chloride at a reduced temperature, often starting at 0 °C or even lower. commonorganicchemistry.comlookchem.com After the addition is complete, the reaction mixture may be allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. commonorganicchemistry.com The workup procedure generally involves washing the reaction mixture with water to remove the amine hydrochloride salt and any excess reagents, followed by drying and evaporation of the solvent to yield the crude product. commonorganicchemistry.com

Table 1: Typical Reagents and Conditions for Classical Synthesis

| Parameter | Details |

|---|---|

| Alcohol | Linoleyl alcohol |

| Mesylating Agent | Methanesulfonyl Chloride (MsCl) |

| Base | Triethylamine (TEA), Pyridine |

| Solvent | Dichloromethane (DCM), Diethyl Ether |

| Temperature | Typically 0 °C to Room Temperature |

| Stoichiometry | A slight excess of MsCl and base is common |

While the classical approach using stoichiometric amounts of base is robust, research into catalytic methods for esterification reactions is ongoing to improve efficiency and sustainability. In the broader context of reactions involving fatty acid derivatives like linoleic acid, enzymatic catalysis has shown significant promise. researchgate.netrsc.org

Lipases, such as those from Pseudomonas cepacia and immobilized Candida antarctica, have been successfully used to catalyze the acylation of sugars with linoleic acid. rsc.org These enzymatic reactions can be performed under mild conditions and often exhibit high regioselectivity. For instance, in the synthesis of 6-O-linoleyl-α-d-maltose, lipases provided high conversions in solvents like acetone (B3395972) or ionic liquids. researchgate.netrsc.org Although direct evidence for the lipase-catalyzed synthesis of linoleyl methane sulfonate is not prominent in the literature, these findings suggest a potential pathway for a biocatalytic approach.

Additionally, other catalytic systems are used for transformations of fatty acids, such as photoredox catalysis for converting fatty acids to olefins, highlighting the continuous development of catalytic methods in oleochemistry. mpg.de

Optimization of Synthetic Pathways

To maximize the efficiency of the synthesis, various parameters can be optimized to enhance the yield and selectivity of the desired linoleyl methane sulfonate product.

The yield of methanesulfonate esters is highly dependent on reaction conditions. Studies on the formation of simple alkyl mesylates, such as methyl methanesulfonate, show that temperature is a critical parameter. pqri.org Ester formation is significantly reduced at lower temperatures. The reaction between an alcohol and methanesulfonyl chloride is typically initiated at 0 °C to control the initial exothermic release of heat before being allowed to proceed at room temperature. commonorganicchemistry.com

The molar ratio of the reactants is also crucial. Using a slight excess (e.g., 1.2 to 2 equivalents) of both methanesulfonyl chloride and the amine base is a common strategy to drive the reaction to completion and ensure all the alcohol is consumed. commonorganicchemistry.com The presence of a base is critical; in its absence or with only a sub-stoichiometric amount, the formation of the desired ester is less efficient, and side reactions can occur. pqri.org Conversely, using a slight excess of base ensures that the acidic HCl byproduct is fully neutralized, preventing potential acid-catalyzed degradation of the product. pqri.org

The choice of solvent can significantly impact the reaction rate, yield, and ease of product purification. Chlorinated solvents like dichloromethane (DCM) and ethers are traditionally used for mesylation reactions due to their inertness and ability to dissolve the reactants. researchgate.netcommonorganicchemistry.com

However, driven by the principles of green chemistry, investigations into alternative solvent systems for reactions involving fatty acid derivatives are being explored. For the enzymatic synthesis of linoleyl-maltose, acetone and the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) methanesulfonate ([emim][MeSO3]) were found to be effective solvents, enabling high conversions. researchgate.netrsc.org Acetone is considered a greener solvent option as it can be derived from renewable sources and is easily removed from the reaction mixture. researchgate.net Ionic liquids are noted for their low vapor pressure, which reduces atmospheric contamination. repositorioinstitucional.mx The use of binary solvent systems, such as acetone/DMF, has also been shown to improve conversions in related esterification reactions. researchgate.net While these specific systems have not been extensively documented for the synthesis of linoleyl methane sulfonate itself, they represent a key area for future optimization research.

Table 2: Investigated Solvent Systems in Related Linoleyl Ester Syntheses

| Solvent System | Enzyme | Conversion/Yield | Reference |

|---|---|---|---|

| Acetone | Pseudomonas cepacia lipase | High conversion | researchgate.net |

| Ionic Liquid ([emim][MeSO3]) | P. cepacia / C. antarctica lipases | High conversion | researchgate.netrsc.org |

Scalability Considerations in Linoleyl Methane Sulfonate Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. Linoleyl methane sulfonate is used in the development of pharmaceutical products, such as in the synthesis of cationic lipids for LNP-based drug delivery, which necessitates its availability at a larger scale. google.comnih.goveuropa.eu

Key considerations for scalability include:

Heat Management: The reaction of methanesulfonyl chloride with linoleyl alcohol is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. This requires the use of appropriate reactor designs with effective cooling systems.

Reagent Addition: The controlled, slow addition of methanesulfonyl chloride is even more critical at scale to manage the reaction rate and temperature.

Process Control: Monitoring the reaction progress and ensuring consistent quality from batch to batch is essential, particularly when the final product is intended for pharmaceutical applications where purity is paramount. europa.eu

Downstream Processing: Efficient methods for workup and purification, such as extraction and filtration, must be scalable to handle large volumes of material.

The successful use of linoleyl methane sulfonate as an intermediate in multi-gram scale synthesis has been demonstrated, indicating that the reaction is amenable to scale-up. acs.org Furthermore, the commercial availability of linoleyl methane sulfonate from suppliers who offer large-scale manufacturing services suggests that robust and scalable production processes have been developed. biosynth.com

Chemical Reactivity and Mechanistic Investigations of Linoleyl Methane Sulfonate

Nucleophilic Substitution Reactions

Linoleyl methane (B114726) sulfonate readily undergoes nucleophilic substitution reactions (Sₙ2), where a nucleophile replaces the methanesulfonate (B1217627) group. nih.gov The long, unsaturated linoleyl chain is largely a spectator in these reactions, although its steric bulk and the presence of double bonds can influence reaction conditions and outcomes. As a primary sulfonate ester, linoleyl methane sulfonate is an ideal substrate for Sₙ2 reactions, which proceed with inversion of stereochemistry at the electrophilic carbon. ulaval.ca

One of the most common applications of linoleyl methane sulfonate is its conversion to linoleyl halides. The methanesulfonate group is a superior leaving group compared to the hydroxyl group of the parent alcohol, allowing for facile substitution under milder conditions than those required for direct alcohol halogenation.

The synthesis of linoleyl bromide from linoleyl methane sulfonate is a well-documented transformation. organic-chemistry.orgwikipedia.orgmdma.chmasterorganicchemistry.com This reaction is typically achieved by treating the mesylate with a source of bromide ions, such as lithium bromide (LiBr) or magnesium bromide (MgBr₂), in a suitable polar aprotic solvent like acetone (B3395972) or anhydrous ether. organic-chemistry.orgwikipedia.org The reaction proceeds via a classic Sₙ2 mechanism, where the bromide ion acts as the nucleophile, attacking the carbon bearing the mesylate group and displacing it. arkat-usa.org

For example, stirring linoleyl methane sulfonate with lithium bromide in acetone at room temperature overnight can produce linoleyl bromide in high yield. organic-chemistry.org Similarly, reaction with magnesium bromide etherate in anhydrous ether also affords the desired linoleyl bromide. mdma.ch These reactions are generally high-yielding and avoid the harsh acidic conditions associated with using reagents like HBr, which can lead to side reactions at the double bonds of the linoleyl chain. masterorganicchemistry.comrsc.org

The general scheme for this conversion is as follows:

CH₃(CH₂)₄(CH=CHCH₂)₂(CH₂)₇CH₂OMs + M-Br → CH₃(CH₂)₄(CH=CHCH₂)₂(CH₂)₇CH₂Br + M-OMs (Where Ms = SO₂CH₃ and M = Li⁺ or MgBr⁺)

Table 1: Conditions for the Synthesis of Linoleyl Bromide from Linoleyl Methane Sulfonate

| Bromide Source | Solvent | Conditions | Yield | Reference(s) |

| Lithium Bromide (LiBr) | Acetone | Room Temperature, Overnight | High | organic-chemistry.org |

| Magnesium Bromide (MgBr₂) | Anhydrous Ether | Room Temperature, 24 hours | Quantitative | wikipedia.org |

| Magnesium Bromide Etherate | Anhydrous Ether | Room Temperature, 21 hours | Quantitative | mdma.ch |

This is an interactive data table. Click on the headers to sort.

Linoleyl methane sulfonate serves as a key precursor for the synthesis of various nitrogen-containing linoleyl derivatives, such as amines and azides. These reactions are crucial in the preparation of cationic lipids used in drug delivery systems. wikipedia.orglibretexts.org

The general strategy involves the Sₙ2 displacement of the mesylate group by a nitrogen nucleophile. mdma.ch For instance, primary amines can be synthesized by reacting the mesylate with ammonia, although this can lead to polyalkylation, where the initially formed primary amine reacts further with the mesylate to form secondary and tertiary amines. mdma.ch To achieve monosubstitution, a large excess of the amine nucleophile is often used. More complex amines, such as ethanolamine (B43304) or custom-synthesized cyclic amines, have been successfully reacted with linoleyl methane sulfonate to produce functionalized lipid molecules. wikipedia.orglibretexts.org For example, the synthesis of a cationic lipid has been achieved by reacting linoleyl mesylate with a cyclic amine at 80°C. libretexts.org

A cleaner and more controlled method for introducing a primary amine group is via the azide (B81097) synthesis. Linoleyl methane sulfonate can be converted to linoleyl azide by reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF. masterorganicchemistry.com The resulting alkyl azide is not nucleophilic and does not undergo further reactions. Subsequent reduction of the azide group, for example by a Staudinger reaction or catalytic hydrogenation, yields the primary linoleyl amine. nih.govmdma.ch This two-step process is an effective way to avoid the over-alkylation problem. mdma.ch

Table 2: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent(s) | Product Type | Reference(s) |

| Ethanolamine | Ethanolamine | Secondary Amine / Cationic Lipid | wikipedia.org |

| Cyclic Amine | Cyclic Amine | Tertiary Amine / Cationic Lipid | libretexts.org |

| Azide Ion | Sodium Azide (NaN₃) | Alkyl Azide | nih.govmasterorganicchemistry.com |

This is an interactive data table. Click on the headers to sort.

Oxygen-centered nucleophiles, such as alkoxides, hydroxides, and carboxylates, can react with linoleyl methane sulfonate to form ethers, alcohols, and esters, respectively. These reactions follow the Sₙ2 pathway, expanding the synthetic utility of the mesylate intermediate.

The formation of ethers from linoleyl methane sulfonate can be achieved through the Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.com In this method, an alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile. This alkoxide then displaces the mesylate group from the linoleyl chain to form an unsymmetrical ether. chemistrysteps.com Given that linoleyl methane sulfonate is a primary mesylate, this reaction is generally efficient and less prone to competing elimination reactions. masterorganicchemistry.com

Hydrolysis of linoleyl methane sulfonate, a reaction with water or hydroxide (B78521) ions, regenerates the parent linoleyl alcohol. While often an undesired side reaction during other nucleophilic substitutions if water is present, it can be driven to completion under appropriate conditions. The hydrolysis proceeds through nucleophilic attack by water or hydroxide on the electrophilic carbon. googleapis.com

Similarly, linoleyl esters can be synthesized by reacting the mesylate with a carboxylate salt (R-COO⁻). The carboxylate anion is a good oxygen-centered nucleophile that can displace the mesylate group to form an ester linkage. This provides an alternative to Fischer esterification, particularly useful when mild, non-acidic conditions are required to avoid side reactions involving the double bonds of the linoleyl chain.

Table 3: Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Product Type | Key Reaction Name | Reference(s) |

| Alkoxide (R-O⁻) | Ether | Williamson Ether Synthesis | masterorganicchemistry.comchemistrysteps.com |

| Hydroxide (OH⁻) / Water (H₂O) | Alcohol | Hydrolysis | googleapis.com |

| Carboxylate (R-COO⁻) | Ester | Nucleophilic Substitution | msu.edu |

This is an interactive data table. Click on the headers to sort.

Sulfur-containing nucleophiles are generally excellent nucleophiles due to their high polarizability and can effectively displace the mesylate group in linoleyl methane sulfonate. These reactions are used to introduce sulfur-containing functional groups, such as thiols and thioethers.

To synthesize linoleyl thiol, a two-step procedure is often employed to avoid the formation of a disulfide byproduct. Linoleyl methane sulfonate can be reacted with a sulfur nucleophile like sodium thiocyanate (B1210189) or thiourea. The resulting intermediate is then hydrolyzed to yield the thiol. A more direct approach involves using the hydrosulfide (B80085) anion (SH⁻) as the nucleophile, although this can be complicated by the further reaction of the resulting thiolate with another molecule of the mesylate to form a thioether (sulfide).

The synthesis of thioethers (sulfides) is more straightforward. A thiolate anion (RS⁻), generated by deprotonating a thiol with a base, readily reacts with linoleyl methane sulfonate in an Sₙ2 reaction analogous to the Williamson ether synthesis. This reaction is typically very efficient due to the high nucleophilicity of thiolates.

Elimination Reactions

While nucleophilic substitution is the dominant reaction pathway for primary sulfonates like linoleyl methane sulfonate, elimination reactions (E2) can become competitive under certain conditions. The E2 mechanism involves the abstraction of a proton from the carbon adjacent (beta-position) to the leaving group, simultaneous with the departure of the leaving group, leading to the formation of a double bond.

For an elimination reaction to occur with linoleyl methane sulfonate, a strong, sterically hindered base is typically required. libretexts.org Bases like potassium tert-butoxide (t-BuOK) favor elimination over substitution. The use of such bases would lead to the formation of octadeca-1,9,12-triene. However, because linoleyl methane sulfonate is a primary, unhindered substrate, Sₙ2 reactions are generally much more favorable, and forcing the elimination pathway can be challenging. libretexts.orgbrainkart.com In most of the documented reactions with common nucleophiles (which are also basic, such as amines or alkoxides), substitution is the major observed outcome.

Mechanistic Elucidation of Sulfonate Ester Transformations

The transformations of linoleyl methane sulfonate are governed by the principles of nucleophilic substitution and elimination reactions. The mesylate group is an excellent leaving group because the negative charge in the resulting methanesulfonate anion is delocalized through resonance across the three oxygen atoms, making it a very stable, weakly basic species. Current time information in Bangalore, IN.libretexts.org

For a primary substrate like linoleyl methane sulfonate, the Sₙ2 mechanism is overwhelmingly favored for most nucleophiles. ulaval.ca This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). ulaval.ca This leads to an inversion of configuration at the reaction center. Although the primary carbon of linoleyl methane sulfonate is not a stereocenter, this mechanistic detail is crucial for understanding reactions of chiral secondary mesylates. The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The competition between Sₙ2 and E2 pathways is influenced by several factors:

The nature of the nucleophile/base: Strong, non-bulky bases that are good nucleophiles (e.g., Br⁻, N₃⁻, RS⁻) favor Sₙ2. Strong, sterically hindered bases (e.g., t-BuOK) favor E2. libretexts.org

The solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to accelerate Sₙ2 reactions.

The temperature: Higher temperatures tend to favor elimination over substitution.

Given that linoleyl methane sulfonate is a primary sulfonate, the energy barrier for the Sₙ2 transition state is significantly lower than for the E2 transition state under most conditions. Carbocation-based mechanisms (Sₙ1 and E1) are not observed because the formation of a primary carbocation is highly energetically unfavorable. ulaval.ca

C-O Bond Cleavage Pathways in Sulfonate Ester Reactions

The reactivity of alkyl sulfonate esters like linoleyl methane sulfonate is dominated by the cleavage of the carbon-oxygen (C-O) bond. This cleavage is central to their utility in nucleophilic substitution reactions. When linoleyl methane sulfonate reacts with a nucleophile, the nucleophile attacks the carbon atom bonded to the oxygen of the sulfonate group, resulting in the breaking of the C-O bond and the departure of the methanesulfonate anion.

Studies on various sulfonate esters confirm that these reactions typically proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism, especially for primary and secondary alkyl sulfonates. pitt.eduorganic-chemistry.org This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to a single transition state where the nucleophile is forming a bond and the leaving group is simultaneously breaking its bond. A key consequence of the S_N2 mechanism is the inversion of stereochemical configuration at the carbon center. pitt.edulibretexts.org Historic investigations, such as the Walden inversion experiments on related tosylate systems, provided foundational evidence for this stereochemical outcome. libretexts.org While the linoleyl group itself contains chiral centers, the reaction at the primary carbon where the sulfonate is attached follows this principle of inversion.

The formation of sulfonate esters from alcohols and the reverse reaction, solvolysis, also proceed through pathways involving C-O bond cleavage. pqri.org While alternative pathways like sulfur-oxygen (S-O) bond cleavage can occur under specific conditions, particularly with aryl sulfonate esters, C-O bond cleavage is the predominant and mechanistically significant pathway for alkyl sulfonate esters like linoleyl methane sulfonate in the majority of their synthetic applications. eurjchem.comcdnsciencepub.comlibretexts.org

Role of Leaving Group Chemistry

The efficacy of linoleyl methane sulfonate in substitution reactions is almost entirely attributed to the excellent leaving group ability of the methanesulfonate (mesylate) anion. masterorganicchemistry.com Alcohols are generally poor substrates for direct nucleophilic substitution because the hydroxide ion (OH⁻) is a poor leaving group due to its strength as a base. masterorganicchemistry.comperiodicchemistry.com Converting the alcohol group of linoleyl alcohol into a methanesulfonate ester transforms it into a highly reactive species. periodicchemistry.com

The stability of the departing mesylate anion is the primary reason for its effectiveness as a leaving group. This stability arises from two main factors:

Resonance Delocalization: The negative charge on the methanesulfonate anion is not localized on a single oxygen atom. Instead, it is delocalized through resonance across the three oxygen atoms and the central sulfur atom. libretexts.orgpearson.comlibretexts.org This distribution of charge significantly stabilizes the anion, making it less likely to act as a nucleophile and re-join the carbon it detached from.

Conjugate Base of a Strong Acid: The methanesulfonate anion is the conjugate base of methanesulfonic acid (CH₃SO₃H), which is a strong acid. A fundamental principle of reactivity is that the conjugate bases of strong acids are weak bases and therefore stable, excellent leaving groups. pitt.edumasterorganicchemistry.com

This inherent stability means that very little energy is required to displace the mesylate group, facilitating reactions under mild conditions.

Comparative Reactivity Studies with Related Sulfonate Esters

The reactivity of sulfonate esters can be fine-tuned by altering the substituent attached to the sulfur atom. Linoleyl methane sulfonate (a mesylate) is part of a broader family of sulfonate esters used in organic chemistry, including tosylates, brosylates, and triflates. pitt.edumasterorganicchemistry.com Comparative studies have established a clear hierarchy of leaving group ability among these common sulfonates.

For many applications, methanesulfonates (mesylates) and p-toluenesulfonates (tosylates) are considered to have nearly identical leaving group abilities and are often used interchangeably. masterorganicchemistry.com However, more nuanced studies reveal slight differences, and the introduction of strongly electron-withdrawing groups on the sulfonate moiety can dramatically increase reactivity. Trifluoromethanesulfonates (triflates), for instance, are exceptionally good leaving groups, far surpassing mesylates and tosylates. The strong inductive effect of the three fluorine atoms makes the triflate anion extremely stable and an even weaker base. pearson.com

The following table, based on relative reaction rates in S_N2 reactions, illustrates the comparative leaving group abilities of various sulfonates and other common leaving groups.

Data sourced from reference pitt.edu.

Furthermore, studies comparing different alkyl sulfonates have noted that the electron-withdrawing nature of the sulfonate group itself has a deactivating effect on the reactivity of the attached alkyl chain towards certain reactions, such as oxidation by sulfate (B86663) radicals, when compared to unsubstituted alkanes or alcohols. acs.org The reactivity can also be influenced by more complex structural features within the sulfonate group, as seen in studies of 2-pyridyl sulfonates, where the coordinating ability of the pyridine (B92270) nitrogen enhances reactivity compared to standard tosylates. researchgate.netresearchgate.net

Table of Mentioned Chemical Compounds

Applications of Linoleyl Methane Sulfonate in Advanced Chemical Syntheses

Precursor for Complex Lipid Molecule Construction

The lipophilic nature of the linoleyl chain makes linoleyl methane (B114726) sulfonate a valuable building block for the synthesis of complex lipids. These lipids are crucial in various biological and pharmaceutical applications, including drug delivery systems.

Linoleyl methane sulfonate is a key starting material in the synthesis of specific cationic amino lipids. These lipids are integral components of lipid nanoparticle (LNP) delivery systems for nucleic acids. A notable example is the synthesis of 2,2-dilinoleyl-4-dimethylaminomethyl- nih.govresearchgate.net-dioxolane (D-Lin-K-DMA), a component of a lipidoid formulation.

The synthesis begins with the reaction of linoleyl methane sulfonate with a suitable diol to form a ketal intermediate. This intermediate is then further reacted to introduce the amino group, ultimately yielding the desired amino lipid. The methanesulfonate (B1217627) group's high reactivity is crucial for the efficient formation of the initial ether linkage.

Table 1: Key Reactants in the Synthesis of D-Lin-K-DMA

| Reactant Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Linoleyl methane sulfonate | C19H36O3S | Source of the linoleyl lipid tails |

| Solketal | C6H12O3 | Forms the dioxolane backbone |

This table outlines the primary components involved in the multi-step synthesis of the cationic amino lipid D-Lin-K-DMA, where linoleyl methane sulfonate serves as the lipid tail precursor.

The methanesulfonate moiety of linoleyl methane sulfonate facilitates the derivatization of the linoleyl alcohol. By acting as a good leaving group, it allows for the substitution of the mesylate with various nucleophiles, leading to a diverse range of linoleyl derivatives. This process is a common strategy for modifying the properties of the fatty acid chain for specific applications.

A straightforward example of this derivatization is the conversion of linoleyl methane sulfonate to linoleyl bromide. This reaction is typically achieved by treating the methanesulfonate with a source of bromide ions, such as magnesium bromide. The resulting linoleyl bromide can then be used in subsequent reactions, for instance, as a lipophilic alkylating agent in the synthesis of other complex molecules.

Table 2: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| Methanesulfonate (MsO-) | Methanesulfonic acid (MsOH) | -1.9 | Excellent |

| Bromide (Br-) | Hydrobromic acid (HBr) | -9 | Good |

This table highlights the superior leaving group ability of the methanesulfonate group compared to others, which underpins its utility in derivatization reactions.

Role in the Formation of Heterocyclic Compounds

While the methanesulfonate group is a potent activating group for nucleophilic substitution, the direct application of linoleyl methane sulfonate in the synthesis of heterocyclic compounds is not extensively documented in publicly available scientific literature. In principle, the electrophilic nature of the terminal carbon of the linoleyl chain in linoleyl methane sulfonate allows for reactions with difunctional nucleophiles to form heterocyclic structures.

For instance, reaction with a diamine could potentially lead to the formation of a large, N-substituted macrocycle. Similarly, reaction with a molecule containing both a thiol and an amino group could yield a thiomorpholine derivative with a long lipid tail. However, specific examples of such reactions utilizing linoleyl methane sulfonate are not readily found in peer-reviewed journals or patents. The challenges in such syntheses would likely include controlling regioselectivity and preventing polymerization.

Integration into Multi-Step Organic Transformations

Linoleyl methane sulfonate serves as a crucial intermediate in multi-step organic transformations, primarily by enabling the attachment of the linoleyl group to a molecular scaffold. Its role is typically near the beginning of a synthetic sequence, providing the lipid portion of the target molecule.

The synthesis of the aforementioned amino lipid D-Lin-K-DMA serves as a practical example of its integration into a multi-step process. In this synthesis, the initial conversion of linoleyl alcohol to linoleyl methane sulfonate is a critical activation step. The subsequent displacement of the mesylate group initiates the construction of the final complex lipid molecule. This demonstrates how linoleyl methane sulfonate acts as a bridge between the simple fatty alcohol and the more complex, functionalized lipid product.

Synthesis of Isotopically Labeled Linoleyl Derivatives for Research

Isotopically labeled fatty acids are invaluable tools in biomedical research for tracing the metabolic fate of lipids in vivo. While direct examples of the synthesis of isotopically labeled linoleyl derivatives starting from linoleyl methane sulfonate are not prevalent in the literature, its chemical properties make it a potentially useful precursor for such endeavors.

One plausible synthetic route could involve the preparation of an isotopically labeled nucleophile, which would then be used to displace the methanesulfonate group. For example, a reaction with a deuterated or ¹³C-labeled methylamine could introduce an isotopic label at the headgroup of a synthesized amino lipid.

Alternatively, linoleyl methane sulfonate itself could be synthesized from an isotopically labeled linoleyl alcohol. The labeled alcohol could be prepared through established methods, such as the reduction of a corresponding labeled carboxylic acid or ester. The subsequent conversion to the methanesulfonate would proceed without affecting the isotopic labels on the fatty acid chain, providing a stable, activated form of the labeled lipid for further synthetic manipulations.

Table 3: Potential Isotopes for Labeling Linoleyl Derivatives

| Isotope | Natural Abundance (%) | Application in Research |

|---|---|---|

| Deuterium (²H) | 0.015 | Tracing metabolic pathways, kinetic isotope effect studies |

| Carbon-13 (¹³C) | 1.1 | Metabolic flux analysis, NMR studies |

This table lists common stable isotopes that could be incorporated into linoleyl derivatives for various research purposes, where linoleyl methane sulfonate could serve as a key synthetic intermediate.

Advanced Analytical Techniques for Linoleyl Methane Sulfonate Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of linoleyl methane (B114726) sulfonate. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including linoleyl methane sulfonate. researchgate.net Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure and assessing its purity. mdpi.commdpi.com

In the ¹H NMR spectrum of a related compound, linoleyl bromide, the olefinic protons (CH=CH) appear as a multiplet in the region of δ 5.27-5.45 ppm. patsnap.com The methylene (B1212753) protons adjacent to the bromine (CH₂Br) show a triplet at δ 3.42 ppm, and the protons on the carbon double-bonded to another carbon and single-bonded to a carbon (C=C—CH2—C=C) exhibit a triplet at δ 2.79 ppm. patsnap.com For linoleyl methane sulfonate, analogous signals would be expected, with the key difference being the chemical shift of the methylene protons directly attached to the mesylate group (CH₂-O).

The integration of NMR signal areas allows for the quantitative analysis of the different proton groups, which is crucial for purity assessment. mdpi.com The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of linoleyl methane sulfonate, aiding in its identification. The monoisotopic mass of linoleyl methane sulfonate is 344.23851618 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds and impurities. notulaebotanicae.ro For the analysis of related sulfonate impurities like methyl methanesulfonate (B1217627) (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IMS), GC-MS methods have been developed. nih.govd-nb.info These methods often utilize a selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trace-level analysis. innovareacademics.in For instance, in the analysis of methane sulfonyl chloride (MSC), a fragment at m/z 79 was monitored. innovareacademics.in

Prior to GC-MS analysis, non-volatile compounds like fatty acids may require derivatization to increase their volatility. academicjournals.org Although linoleyl methane sulfonate itself might be amenable to direct GC-MS analysis, this technique is particularly valuable for detecting and quantifying any volatile impurities that may be present from the synthesis process.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bellevuecollege.eduspectroscopyonline.com The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different types of bond vibrations. pressbooks.pub

For linoleyl methane sulfonate, the IR spectrum would exhibit characteristic absorption bands for the sulfonate group and the alkene functionalities. The key absorptions to look for would be:

S=O stretching: Strong absorptions typically in the region of 1350-1175 cm⁻¹.

C-O stretching: Absorption in the 1000-1250 cm⁻¹ range.

=C-H stretching: Absorption just above 3000 cm⁻¹ due to the hydrogens on the double bonds.

C=C stretching: Absorption around 1650 cm⁻¹ for the carbon-carbon double bonds. libretexts.org

C-H stretching (alkane): Absorptions in the 2850-2960 cm⁻¹ range from the long hydrocarbon chain. libretexts.org

The presence and position of these bands can confirm the successful synthesis of the methanesulfonate ester of linoleyl alcohol. The region between 1450 and 600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the compound. pressbooks.pub

Chromatographic Techniques for Purification and Reaction Monitoring

Chromatographic methods are essential for the separation, purification, and analysis of linoleyl methane sulfonate from reaction mixtures and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) in Purity Determination and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture with high resolution. It is widely used for purity determination and can also be applied to analyze isomers. gerli.com

For compounds similar to linoleyl methane sulfonate, reversed-phase HPLC with a C18 column is a common choice. gerli.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution to achieve optimal separation. gerli.com Detection can be performed using a UV detector, especially if the compound or its derivatives absorb UV light. nih.gov For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be used. sielc.com

Silver ion HPLC is a specialized technique that is particularly effective for separating cis and trans isomers of fatty acids, which could be relevant for analyzing the isomeric purity of the linoleyl chain in linoleyl methane sulfonate. gerli.com

Column Chromatography for Isolation and Purification

Column chromatography is a fundamental technique for the preparative-scale purification of chemical compounds. iupac.org For the purification of linoleyl methane sulfonate, silica (B1680970) gel is a commonly used stationary phase. patsnap.com

In a documented procedure for the synthesis of linoleyl bromide from linoleyl methane sulfonate, the crude product was purified by column chromatography on silica gel (230-400 mesh) using hexanes as the eluent. patsnap.com This indicates that normal-phase chromatography is a viable method for purifying linoleyl methane sulfonate and related compounds. The choice of eluent is critical and is typically determined by the polarity of the compound and the impurities to be removed. A gradient of solvents with increasing polarity (e.g., a mixture of hexanes and ethyl acetate) is often employed to effectively separate the desired product from starting materials and byproducts.

Thermogravimetric Analysis (TGA) in Sulfonate Compound Characterization

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability and decomposition profile of sulfonate compounds like linoleyl methane sulfonate. This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides insights into the temperatures at which the compound degrades, the kinetics of its decomposition, and the nature of the degradation products.

For sulfonate esters, TGA can reveal the temperature at which the sulfonate ester linkage cleaves, which is a critical factor in understanding their thermal liability. The thermal decomposition of sulfonate esters is believed to proceed through mechanisms where the C-O bond of the sulfonate ester is initially broken. researchgate.net The stability of sulfonate esters is influenced by the nature of the alcohol component, with esters of primary alcohols generally being more stable than those of secondary or tertiary alcohols. researchgate.net

Research on the thermal degradation of lipids and their derivatives, such as those used in biodiesel production, demonstrates that TGA can effectively distinguish between different classes of lipid compounds based on their volatilization and degradation patterns. aston.ac.ukresearchgate.net For example, a study on the thermal analysis of lipids extracted from fallow deer showed distinct thermal degradation profiles in different atmospheres. researchgate.net

The TGA of lithium aluminum layered double hydroxides (LDHs) intercalated with methanesulfonate and ethanesulfonate (B1225610) shows distinct mass loss steps corresponding to the removal of interlayer water and the decomposition of the sulfonate anions and the main layer. scirp.org For Li-Al-methanesulfonate, the removal of interlayer water occurs between 25°C and 200°C, followed by the decomposition of the main layer starting at approximately 250°C. scirp.org

Based on these related studies, a hypothetical TGA profile for linoleyl methane sulfonate can be projected. The initial weight loss would likely be attributed to the volatilization of any residual solvents or moisture. The main decomposition step would involve the cleavage of the methanesulfonate group and the degradation of the linoleyl chain. The presence of double bonds in the linoleyl chain might influence the decomposition pathway compared to saturated analogues.

Hypothetical TGA Data for Linoleyl Methane Sulfonate and Related Compounds

| Compound | Onset of Decomposition (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Residual Mass at 600°C (%) | Atmosphere |

| Linoleyl Methane Sulfonate (Hypothetical) | ~250-300 | ~350-400 | < 5 | Inert (N₂) |

| Li-Al-Methanesulfonate Intercalated LDH scirp.org | ~250 (main layer) | - | - | - |

| Astrocaryum Vulgare Pulp Oil mdpi.com | ~340 | ~390 | < 0.1 | Nitrogen |

| Astrocaryum Aculeatum Pulp Oil mdpi.com | ~350 | ~410 | < 0.1 | Nitrogen |

Interactive Data Table: Thermal Decomposition of Sulfonate and Lipid Compounds Please note that the data for Linoleyl Methane Sulfonate is hypothetical and based on the analysis of related compounds.

| Compound | Onset of Decomposition (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Residual Mass at 600°C (%) | Atmosphere | Reference |

|---|---|---|---|---|---|

| Linoleyl Methane Sulfonate (Hypothetical) | 250-300 | 350-400 | < 5 | Inert (N₂) | - |

| Li-Al-Methanesulfonate Intercalated LDH | ~250 (main layer) | - | - | - | scirp.org |

| Astrocaryum Vulgare Pulp Oil | ~340 | ~390 | < 0.1 | Nitrogen | mdpi.com |

| Astrocaryum Aculeatum Pulp Oil | ~350 | ~410 | < 0.1 | Nitrogen | mdpi.com |

The detailed research findings from TGA studies on analogous compounds underscore the utility of this technique in characterizing the thermal properties of linoleyl methane sulfonate. The data reveals that the thermal stability is intrinsically linked to the chemical structure, including the nature of the alkyl chain and the presence of functional groups.

Theoretical and Computational Chemistry Studies on Linoleyl Methane Sulfonate

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules. For linoleyl methane (B114726) sulfonate, MD simulations could provide significant insights into its flexibility and the preferred shapes it adopts in different environments.

The long, unsaturated alkyl chain of the linoleyl group allows for a high degree of conformational freedom. MD simulations could map out the potential energy surface of the molecule, identifying low-energy conformers and the transition states between them. This would be particularly valuable in understanding how the molecule interacts with its surroundings, such as in a solvent or at an interface.

A key area of investigation would be the conformational dynamics of the ester group and the sulfonate headgroup in relation to the flexible tail. The orientation and accessibility of these functional groups are crucial for the molecule's reactivity and intermolecular interactions.

Table 1: Potential Parameters for Molecular Dynamics Simulations of Linoleyl Methane Sulfonate

| Parameter | Potential Value/Method | Rationale |

| Force Field | GROMOS, CHARMM, AMBER | Commonly used for biomolecules and organic liquids, providing a good balance of accuracy and computational cost. |

| Water Model | TIP3P, SPC/E | Essential for simulating the behavior in aqueous environments and understanding hydrophobic effects. |

| Simulation Time | >100 ns | Necessary to adequately sample the conformational space of the flexible linoleyl chain. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure, mimicking experimental conditions. |

| Analysis Methods | RMSD, RMSF, Dihedral Angle Distribution | To quantify conformational changes, flexibility of specific regions, and preferred torsion angles. |

This table presents a hypothetical setup for future MD simulations, as no specific studies on linoleyl methane sulfonate are currently available.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity. For linoleyl methane sulfonate, these calculations could elucidate the distribution of electron density, identify the most reactive sites, and predict the outcomes of chemical reactions.

Key electronic properties that could be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting how the molecule will interact with electrophiles and nucleophiles.

Furthermore, calculating the electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, providing a visual guide to its reactivity. The partial atomic charges on the sulfonate group, for instance, would be critical in understanding its interactions with polar molecules and ions.

Table 2: Hypothetical Electronic Properties of Linoleyl Methane Sulfonate from Quantum Chemical Calculations

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high | The double bonds in the linoleyl chain would contribute to a higher HOMO, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | The sulfonate group would lower the LUMO energy, making the molecule a potential target for nucleophiles at the sulfur atom or adjacent carbon. |

| Electron Density | High on the oxygen atoms of the sulfonate group and the C=C double bonds. | These are the likely sites for interaction with electrophiles and participation in hydrogen bonding. |

| Dipole Moment | Significant | The polar sulfonate headgroup and nonpolar tail would result in a notable dipole moment, influencing its solubility and self-assembly. |

This table is speculative and intended to guide future computational research.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the entire energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.

For linoleyl methane sulfonate, a relevant reaction to model would be its synthesis from linoleyl alcohol and methanesulfonyl chloride. Computational modeling could identify the most likely reaction pathway, calculate the activation energies for each step, and visualize the geometry of the transition states. This information is invaluable for optimizing reaction conditions to improve yield and minimize byproducts.

Another area of interest is the modeling of its behavior as a substrate for enzymes like lipoxygenase. researchgate.netresearchgate.netresearchgate.net While experimental studies have shown that lipoxygenase-2 and -3 prefer nonpolar substrates like linoleyl methane sulfonate, computational modeling could reveal the specific binding interactions within the enzyme's active site and the mechanism of oxygenation. researchgate.netresearchgate.netresearchgate.net

Structure-Reactivity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or chemical activity. For linoleyl methane sulfonate, computational methods could be used to derive quantitative structure-activity relationships (QSAR).

By systematically modifying the structure of linoleyl methane sulfonate in silico (e.g., by changing the length of the alkyl chain, the position of the double bonds, or the nature of the sulfonate group) and calculating relevant molecular descriptors (such as steric, electronic, and hydrophobic parameters), it would be possible to build a mathematical model that predicts its activity.

This approach could be particularly useful in the context of its use in the synthesis of cationic lipids for drug delivery. google.comgoogleapis.comgoogle.com A QSAR model could help in designing new lipid structures with improved properties, such as better encapsulation of nucleic acids or enhanced delivery to target cells.

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of specialty chemicals like linoleyl methane (B114726) sulfonate is increasingly being scrutinized through the lens of green chemistry, which emphasizes the use of environmentally benign solvents, catalysts, and processes.

One of the most promising green approaches for the synthesis of esters and related compounds is the use of enzymatic catalysis, particularly with lipases. szabo-scandic.comocl-journal.orgnih.gov Lipases can catalyze the esterification or transesterification of fatty acids and alcohols under mild conditions, often in solvent-free systems or in green solvents, thus reducing the environmental impact associated with traditional chemical synthesis. szabo-scandic.comnih.gov The lipase-catalyzed synthesis of linoleyl esters has been demonstrated, suggesting the feasibility of enzymatic routes to produce linoleyl methane sulfonate precursors or to directly catalyze the sulfonation reaction under specific conditions. organic-chemistry.orgcapes.gov.brnih.govpsu.edu For instance, research into the lipase-catalyzed condensation of linoleic acid with various alcohols has shown high yields and specific product formation. organic-chemistry.org

The exploration of novel green solvents is another critical area of research. Deep eutectic solvents (DESs) and ionic liquids (ILs) are being investigated as alternatives to volatile organic compounds (VOCs) in lipid modification. ocl-journal.orghelsinki.ficirad.fracs.org DESs, which are mixtures of hydrogen bond donors and acceptors, offer advantages such as low cost, low toxicity, and biodegradability. ocl-journal.orgcirad.fr Research has shown that DESs can be effective media for lipase-catalyzed reactions involving lipids. ocl-journal.org Similarly, ionic liquids have been shown to enhance the nucleophilicity of reagents in substitution reactions, which could be beneficial for the mesylation of linoleyl alcohol. organic-chemistry.orgmdpi.com The "halogen-free" synthesis of ionic liquids using alkyl methanesulfonates as quaternizing agents further highlights the synergy between these fields. helsinki.fi

Future research will likely focus on optimizing these green synthetic routes for linoleyl methane sulfonate, including the development of robust and recyclable enzyme preparations and the design of task-specific ionic liquids or deep eutectic solvents.

Table 1: Comparison of Green Solvents for Potential Use in Linoleyl Methane Sulfonate Synthesis

| Solvent Type | Key Advantages | Potential Challenges for Linoleyl Methane Sulfonate Synthesis | Relevant Research Findings |

| Deep Eutectic Solvents (DESs) | Low cost, low toxicity, biodegradability, tunable properties. ocl-journal.orgcirad.fr | Substrate solubility, water content control, enzyme stability. cirad.fr | Effective for lipase-catalyzed lipophilizations and modification of oils. ocl-journal.org |

| Ionic Liquids (ILs) | High thermal stability, low vapor pressure, can enhance reactivity. helsinki.fiorganic-chemistry.org | Cost, potential toxicity of some ILs, product separation. cirad.fr | Can enhance nucleophilicity in substitution reactions of alkyl mesylates. organic-chemistry.orgmdpi.com |

| Supercritical Fluids (e.g., scCO2) | Non-toxic, easily removable, tunable solvent properties. | High pressure requirements, potential for enzyme deactivation. | Used for lipase-catalyzed modification of triacylglycerols. |

| Solvent-Free Systems | High reactant concentration, no solvent waste, simplified workup. nih.gov | High viscosity, potential for thermal degradation of reactants. | Demonstrated for enzymatic synthesis of fatty alkanolamides. psu.edu |

Exploration of Novel Catalytic Systems for Linoleyl Methane Sulfonate Reactions

The reactive mesylate group in linoleyl methane sulfonate makes it an excellent substrate for a variety of catalytic reactions, particularly carbon-carbon and carbon-heteroatom bond-forming reactions. The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound.

Transition metal catalysis, especially using palladium and nickel, has revolutionized the field of cross-coupling reactions. core.ac.uk These catalysts are highly effective in activating C-O bonds in alkyl sulfonates, enabling their coupling with a wide range of nucleophiles. capes.gov.brrsc.orgmdpi.comnih.govresearchgate.netacs.org For instance, nickel-catalyzed cross-electrophile coupling reactions of alkyl mesylates have been developed for the synthesis of complex molecules, including cyclopropanes. organic-chemistry.orgnih.gov Similarly, palladium-catalyzed amination and Suzuki-Miyaura coupling reactions of aryl and vinyl sulfonates are well-established, and research is extending these methods to alkyl sulfonates. capes.gov.brresearchgate.netacs.org The application of these catalytic systems to linoleyl methane sulfonate could lead to the synthesis of a diverse array of novel lipids with tailored properties.

Future research in this area will likely focus on:

Developing more active and selective catalysts for the cross-coupling of long-chain, unsaturated alkyl sulfonates like linoleyl methane sulfonate. This includes the design of new ligands that can stabilize the metal center and control the reactivity and selectivity of the reaction.

Exploring a wider range of coupling partners to introduce diverse functional groups onto the linoleyl backbone.

Investigating the mechanism of these catalytic reactions to better understand and control the reaction outcomes. rsc.org

Table 2: Potential Catalytic Reactions Involving Linoleyl Methane Sulfonate

| Reaction Type | Catalyst System | Potential Products | Significance |

| Suzuki-Miyaura Coupling | Palladium-based catalysts (e.g., with XPhos ligand). researchgate.net | Aryl- or vinyl-substituted linoleyl derivatives. | Synthesis of novel lipids with aromatic or extended conjugated systems. |

| Buchwald-Hartwig Amination | Palladium-based catalysts. acs.org | Linoleyl amines and amides. | Access to a wide range of functionalized lipids for various applications. |

| Cross-Electrophile Coupling | Nickel-based catalysts. organic-chemistry.orgrsc.orgnih.gov | Novel carbon-carbon bond formations, e.g., cyclopropanation. | Creation of unique lipid structures with potential biological activity. |

| Cyanation | Nickel-catalyzed reactions. mdpi.com | Linoleyl nitrile. | A versatile intermediate for further chemical transformations. |

| Heck Reaction | Palladium-based catalysts. nih.gov | Alkenyl-substituted linoleyl derivatives. | Extension of the carbon chain and introduction of new double bonds. |

Integration into Materials Science and Nanotechnology Applications

The amphiphilic nature of linoleyl methane sulfonate and its derivatives makes them attractive building blocks for the construction of novel materials and for applications in nanotechnology. affinanotech.commedchemexpress.comebiohippo.commedchemexpress.comaocs.orgmedchemexpress.com

A significant area of application is in the formulation of lipid nanoparticles (LNPs) for drug delivery. szabo-scandic.commedchemexpress.comebiohippo.commedchemexpress.commedchemexpress.cominvivochem.com The linoleyl chain can be incorporated into the lipid bilayer of these nanoparticles, while the sulfonate group, or derivatives thereof, can be used to attach targeting ligands, drugs, or imaging agents. The use of linoleyl methane sulfonate as a selective lipid-based vehicle for drug delivery systems has been noted. szabo-scandic.commedchemexpress.comebiohippo.comnih.govsigmaaldrich.cnbroadpharm.com The ability to functionalize LNPs can improve their stability, circulation time, and targeting efficiency. google.com

Furthermore, the polymerization of monomers containing the linoleyl methane sulfonate moiety could lead to the development of new functional polymers . These polymers could have interesting properties, such as self-assembly into micelles or vesicles, and could find applications as surfactants, emulsifiers, or in the development of responsive materials. The presence of the unsaturated linoleyl chain offers possibilities for post-polymerization modification, further expanding the functional diversity of these materials.

Future research will likely explore:

The synthesis and characterization of novel lipids derived from linoleyl methane sulfonate for the formulation of advanced drug delivery systems with enhanced efficacy and reduced toxicity.

The development of polymers and copolymers incorporating linoleyl methane sulfonate and the investigation of their self-assembly behavior and material properties.

The use of linoleyl methane sulfonate in the surface modification of nanoparticles and other materials to impart desired functionalities. figshare.com

Advanced Methodologies for Stereoselective Synthesis Involving Linoleyl Methane Sulfonate

The linoleyl group in linoleyl methane sulfonate contains two cis double bonds, and the molecule itself can be a precursor to chiral compounds. The development of stereoselective synthetic methods is crucial for producing enantiomerically pure derivatives with specific biological activities or material properties.

One established strategy for achieving stereoselectivity is through enzymatic kinetic resolution . rsc.orgmdpi.comnih.govnih.govmdpi.comacs.org Lipases are known to exhibit high enantioselectivity in the acylation or hydrolysis of racemic alcohols, which can be applied to precursors of linoleyl methane sulfonate or to its derivatives. nih.govmdpi.com For example, the kinetic resolution of a racemic alcohol can provide both enantiomers in high purity: one as the unreacted alcohol and the other as the esterified product. rsc.org

Another powerful approach is the use of the chiral pool , which involves utilizing readily available enantiopure natural products as starting materials. acs.orgutupub.fi Linoleic acid itself, being a natural product, can be a starting point for the synthesis of chiral derivatives through stereocontrolled transformations. medchemexpress.comresearchgate.net The synthesis of complex lipid mediators like resolvins and protectins often relies on stereocontrolled reactions starting from polyunsaturated fatty acids. acs.orgmedchemexpress.cominvivochem.commdpi.comnih.gov

The use of chiral auxiliaries and chiral directing groups in transition-metal-catalyzed reactions is also a rapidly developing area. snnu.edu.cnresearchgate.net These methods allow for the enantioselective functionalization of C-H bonds or the stereocontrolled formation of new stereocenters. While not yet specifically applied to linoleyl methane sulfonate, these advanced methodologies hold great promise for the future synthesis of its chiral derivatives. snnu.edu.cnumich.eduresearchgate.netrsc.org

Future research in this domain will likely focus on:

The application of enzymatic kinetic resolution to synthesize enantiomerically enriched precursors of linoleyl methane sulfonate.

The development of novel stereoselective transformations of the double bonds in the linoleyl chain.

The use of modern asymmetric catalysis, including organocatalysis and transition-metal catalysis with chiral ligands, to synthesize specific stereoisomers of linoleyl methane sulfonate derivatives.

常见问题

Basic Research Questions

Q. What established laboratory protocols are recommended for synthesizing linoleyl methane sulfonate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting linoleyl alcohol with methanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Post-reaction purification via column chromatography or recrystallization is critical. Purity validation should employ nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) to confirm sulfonate group incorporation (δ 3.0–3.5 ppm for CH3SO3) and gas chromatography-mass spectrometry (GC-MS) for molecular ion verification. Consistency in spectral data across batches ensures reproducibility .

Q. Which spectroscopic techniques are most effective for structural elucidation of linoleyl methane sulfonate, and what key markers should be prioritized?

- Methodological Answer :

- NMR : Focus on the methyl sulfonate group (<sup>1</sup>H: δ 3.1–3.3 ppm; <sup>13C: δ 40–45 ppm) and the linoleyl chain’s unsaturated protons (δ 5.3–5.4 ppm).

- FT-IR : Confirm sulfonate S=O stretching (~1350–1200 cm<sup>−1</sup>).

- High-resolution MS : Target molecular ion [M+H]<sup>+</sup> or [M−H]<sup>−</sup> for exact mass matching. Cross-referencing with databases like PubChem ensures accuracy .

Q. How can researchers determine the solubility profile of linoleyl methane sulfonate across solvents, and why is this critical for experimental design?

- Methodological Answer : Use a tiered approach:

Preliminary screening : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane, DCM).

Quantitative analysis : Measure saturation concentrations via gravimetric or UV-Vis methods.

Solubility data informs solvent selection for reaction media, biological assays, or formulation studies. Inconsistent solubility may require phase diagrams or co-solvent systems .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the hydrolytic stability of linoleyl methane sulfonate under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C.

- Quantification : Use HPLC-UV or LC-MS to track degradation products (e.g., methane sulfonic acid, linoleyl alcohol).

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life. Statistical analysis (ANOVA) identifies significant degradation factors .

Q. How can batch-to-batch variability in linoleyl methane sulfonate synthesis be minimized, and what documentation ensures reproducibility?

- Methodological Answer :

- Process controls : Standardize reaction time, temperature, and stoichiometry. Use internal standards (e.g., deuterated analogs) for reaction monitoring.

- Documentation : Record deviations, purification yields, and analytical data (e.g., NMR spectra, chromatograms) in appendices. Raw data should be archived, while processed data (e.g., purity percentages) are reported in tables .

Q. What strategies resolve contradictions in reported physicochemical properties of linoleyl methane sulfonate across studies?

- Methodological Answer :

Method audit : Compare purification protocols (e.g., column vs. distillation), analytical techniques (e.g., NMR resolution), and sample storage conditions.

Interlaboratory validation : Collaborate to replicate experiments using harmonized protocols.

Meta-analysis : Statistically aggregate data from peer-reviewed studies while excluding non-validated sources (e.g., non-scholarly databases) .

Q. How should researchers design dose-response studies to evaluate linoleyl methane sulfonate’s effects on cellular membranes, and what controls are essential?

- Methodological Answer :

- In vitro models : Use lipid bilayers or cell lines (e.g., HEK293) to assess membrane integrity via lactate dehydrogenase (LDH) leakage or fluorescence dye exclusion.

- Controls : Include untreated cells, solvent-only (e.g., DMSO), and positive controls (e.g., detergents).

- Data normalization : Express results as % viability relative to controls. Dose-response curves (log-transformed) determine EC50 values .

Data Presentation and Analysis Guidelines

- Raw vs. processed data : Large datasets (e.g., stability timepoints) belong in appendices, while summarized kinetics (e.g., degradation rate constants) are tabulated in the main text .

- Statistical rigor : Use ANOVA for multi-group comparisons (e.g., pH effects) and Tukey’s post-hoc test for pairwise analysis. Report p-values and confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。